3-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide

Description

Systematic IUPAC Nomenclature and Structural Formula Representation

The IUPAC name of this compound is derived from its parent structure, benzenesulfonamide , with substituents prioritized according to functional group hierarchy and positional numbering. The benzene ring is substituted with:

- A chloro (-Cl) group at position 3.

- A methoxy (-OCH₃) group at position 4.

- A sulfonamide (-SO₂NH-) group at position 1.

The sulfonamide nitrogen is further substituted with a methyl group connected to a thiophen-2-yl ring. At position 5 of the thiophene ring, a hydroxymethylfuran-2-yl moiety is attached, introducing a secondary heterocyclic system.

Systematic IUPAC Name :

3-Chloro-4-methoxy-N-{[5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl]methyl}benzenesulfonamide

Structural Formula :

$$ \text{C}{17}\text{H}{17}\text{ClN}2\text{O}5\text{S}_2 $$

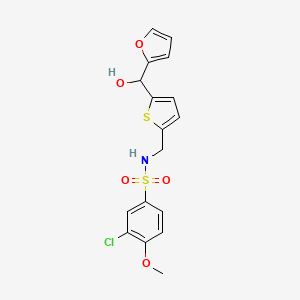

The structural formula (Figure 1) highlights the benzene core, sulfonamide functional group, and the heterocyclic side chain comprising thiophene and furan rings.

CAS Registry Number and Alternative Chemical Designations

As of the latest available data, the CAS Registry Number for this compound has not been explicitly documented in public databases such as PubChem or commercial catalogs. However, structurally related benzenesulfonamide derivatives, such as 3-chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (CAS: Unlisted), demonstrate analogous naming conventions and substitution patterns.

Alternative Designations :

Molecular Formula and Weight Analysis

Molecular Formula :

$$ \text{C}{17}\text{H}{17}\text{ClN}2\text{O}5\text{S}_2 $$

Molecular Weight :

Calculated as $$ 17 \times 12.01 \, (\text{C}) + 17 \times 1.01 \, (\text{H}) + 35.45 \, (\text{Cl}) + 14.01 \, (\text{N}) \times 2 + 16.00 \, (\text{O}) \times 5 + 32.07 \, (\text{S}) \times 2 = 436.92 \, \text{g/mol} $$.

Comparative Analysis :

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Target Compound | C₁₇H₁₇ClN₂O₅S₂ | 436.92 |

| 3-Chloro-4-methoxybenzenesulfonamide | C₈H₈ClNO₃S | 233.67 |

| N-([2,3'-bifuran]-5-ylmethyl) analog | C₁₆H₁₄ClNO₅S₂ | 407.93 |

The increased molecular weight relative to simpler sulfonamides reflects the contributions of the thiophene-furan side chain and methoxy group.

Structural and Functional Insights

The compound’s thiophene-furan heterocycle introduces conformational flexibility, enabling interactions with biological targets such as enzymes or receptors. The hydroxymethyl group (-CH₂OH) on the furan ring enhances hydrogen-bonding potential, a feature critical for pharmacological activity in analogous sulfonamides.

Key Structural Features :

- Chloro-Methoxy-Benzene Core : Provides electronic modulation for sulfonamide reactivity.

- Thiophene Linker : Facilitates π-π stacking interactions in protein binding pockets.

- Hydroxymethylfuran : Serves as a hydrogen-bond donor/acceptor, mimicking natural substrates in enzymatic assays.

Properties

IUPAC Name |

3-chloro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5S2/c1-23-14-6-5-12(9-13(14)18)26(21,22)19-10-11-4-7-16(25-11)17(20)15-3-2-8-24-15/h2-9,17,19-20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZDIGOJEALBSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One possible synthetic route includes:

Formation of the Furan-2-yl(hydroxy)methyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable reducing agent to form furan-2-yl(hydroxy)methyl.

Synthesis of the Thiophene Intermediate: The thiophene ring can be synthesized through a series of reactions involving the formation of a thiophene-2-carbaldehyde derivative.

Coupling Reaction: The furan-2-yl(hydroxy)methyl intermediate is then coupled with the thiophene intermediate using a suitable coupling reagent to form the desired thiophene-furan compound.

Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction using a chlorinating agent such as thionyl chloride.

Formation of the Sulfonamide Group: The final step involves the reaction of the chloro-substituted intermediate with 4-methoxybenzenesulfonamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activity. The presence of the sulfonamide group suggests that it could have antibacterial or antifungal properties, similar to other sulfonamide-containing compounds.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of functional groups may allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its unique structure could make it suitable for use in the production of polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and thiophene rings could interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogs from the evidence:

Key Observations

Sulfonamide Core Variations: The target compound shares the benzenesulfonamide core with and , but its substitution pattern (3-Cl, 4-OCH₃) differs from the 5-Cl, 2-OCH₃ in . The latter exhibits broad biological activity, suggesting that positional isomerism significantly impacts efficacy . The bis-sulfonamide in introduces steric bulk via a tetrahydrofuran ring, which may reduce membrane permeability compared to the target compound’s mono-sulfonamide design.

Heterocyclic Modifications: The hydroxymethylfuran-thiophene hybrid in the target compound is distinct from the nitro-furan-azetidinone in or the tetrahydrofuran in . The nitro group in may enhance electrophilic reactivity, while the hydroxymethyl group in the target could improve solubility. Compounds like and emphasize furan’s role in agrochemical applications, though their carboxamide or oxazolidine cores differ from sulfonamides.

Biological Activity Trends: Chloro and methoxy substituents are recurrent in herbicidal () and antimicrobial agents. The absence of reported activity for the target compound suggests further pharmacological profiling is needed.

Biological Activity

3-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and relevant research findings, highlighting its significance in pharmacological applications.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

- Molecular Formula : C17H16ClN O5S

- Molecular Weight : 413.89 g/mol

The structure consists of a sulfonamide group attached to a methoxybenzene moiety, which is further linked to a thiophene-furan hybrid. This unique arrangement is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Initial studies suggest it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of MCF-7 breast cancer cells by inducing apoptosis and disrupting tubulin polymerization, similar to other known anticancer agents .

Research Findings

A summary of notable studies investigating the biological activity of this compound is provided below:

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

-

Case Study on Kinase Inhibition :

- Another investigation focused on the compound's ability to inhibit vascular endothelial growth factor receptor (VEGFR) kinase activity. The results showed that it effectively reduced VEGF-mediated signaling pathways, suggesting potential applications in cancer therapy targeting tumor angiogenesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.